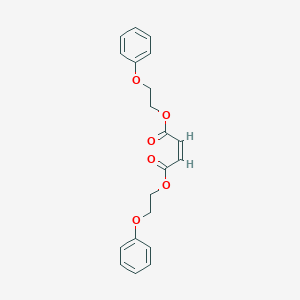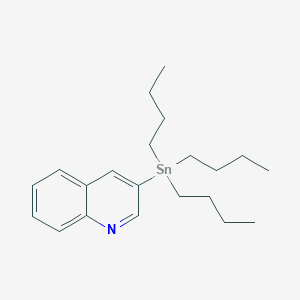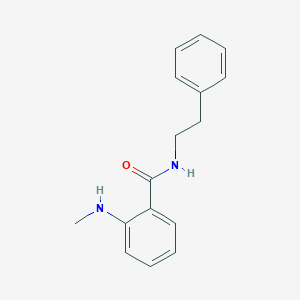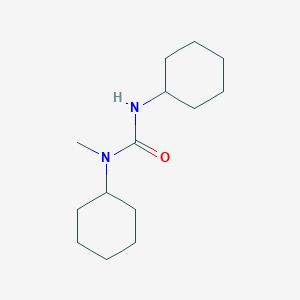
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 'Hydrazinecarbothioamide, 2-(3-hydroxyphenyl)-N-phenyl-, (E)-' and has a molecular formula of C14H12N2OS.
作用機序
The mechanism of action of (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has shown to inhibit the activity of certain enzymes, which play a crucial role in the development of diseases.
Biochemical and Physiological Effects:
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which can help in reducing oxidative stress in the body. Additionally, this compound has been shown to exhibit anti-inflammatory properties, which can help in reducing inflammation in the body.
実験室実験の利点と制限
The advantages of using (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide in lab experiments are its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases. However, the limitations of using this compound in lab experiments are its complex synthesis process and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide. One potential direction is to investigate the potential applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another potential direction is to investigate the potential applications of this compound in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. This compound has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of (2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide is a multi-step process that involves the reaction of various chemicals. The starting materials for the synthesis are phenylhydrazine, thiourea, and 3-hydroxybenzaldehyde. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product.
科学的研究の応用
(2E)-2-(3-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
特性
CAS番号 |
76572-75-3 |
|---|---|
分子式 |
C14H13N3OS |
分子量 |
271.34 g/mol |
IUPAC名 |
1-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3OS/c18-13-8-4-5-11(9-13)10-15-17-14(19)16-12-6-2-1-3-7-12/h1-10,18H,(H2,16,17,19)/b15-10+ |
InChIキー |
NCHUSBPRQKECMH-XNTDXEJSSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC(=CC=C2)O |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC(=CC=C2)O |
その他のCAS番号 |
76572-75-3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




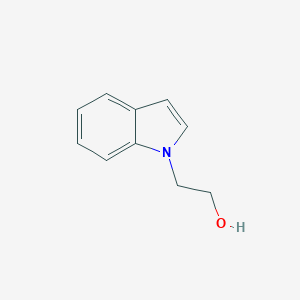
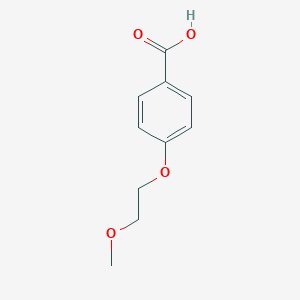



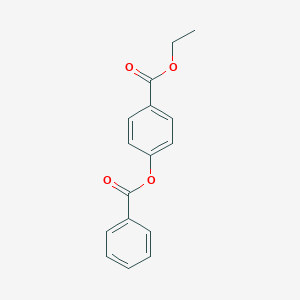
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
